Corixetan - 1952359-26-0

Corixetan

Catalog Number: EVT-3461246
CAS Number: 1952359-26-0
Molecular Formula: C50H61N11O15
Molecular Weight: 1056.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Corixetan was first synthesized in laboratory settings, with research focusing on its pharmacological properties and potential uses in treating various medical conditions. The initial studies aimed to explore its efficacy and safety profile, leading to further investigations into its mechanism of action and applications in drug development.

Classification

Corixetan is classified as a heterocyclic compound, which means it contains rings made up of at least one atom that is not carbon. This classification is significant as it often correlates with unique chemical reactivity and biological activity. The specific classification within heterocycles may depend on the arrangement of atoms and the presence of functional groups that define its chemical behavior.

Synthesis Analysis

Methods

The synthesis of Corixetan has been achieved through various methods, including:

  1. Multistep Synthesis: This method involves several reaction steps, starting from readily available precursors. Each step is carefully controlled to ensure high yields and purity of the final product.
  2. One-Pot Reactions: Recent advancements have allowed for the development of one-pot synthesis techniques, where multiple reactions occur simultaneously in a single vessel. This approach simplifies the synthesis process and reduces the time required for production.

Technical Details

The synthesis typically involves the use of specific reagents and catalysts that facilitate the formation of key bonds within the molecular structure of Corixetan. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity at each stage of synthesis.

Molecular Structure Analysis

Structure

Corixetan's molecular structure is characterized by a complex arrangement of atoms, including carbon, nitrogen, and other heteroatoms. The specific arrangement contributes to its unique properties.

Data

  • Molecular Formula: C_xH_yN_z (exact values depend on specific structural details).
  • Molecular Weight: Determined through mass spectrometry.
  • Structural Representation: Typically represented using 2D or 3D chemical structure diagrams to illustrate bond connectivity.
Chemical Reactions Analysis

Reactions

Corixetan undergoes various chemical reactions that are crucial for its functionality:

  1. Nucleophilic Substitution: This reaction type is essential for modifying functional groups in Corixetan, enhancing its biological activity.
  2. Cyclization Reactions: These reactions can form additional rings within the molecule, potentially increasing its potency.

Technical Details

The reaction conditions (temperature, solvent choice, etc.) are optimized for each reaction type to maximize yield and minimize by-products. Kinetic studies may also be conducted to understand the reaction mechanisms involved.

Mechanism of Action

Process

The mechanism by which Corixetan exerts its biological effects involves interaction with specific molecular targets within cells, such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways relevant to disease processes.

Data

Studies have shown that Corixetan may influence pathways related to inflammation or cell proliferation, suggesting potential applications in treating conditions such as cancer or autoimmune diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility in various solvents can vary; detailed solubility data is critical for formulation development.
  • Melting Point: Determined through thermal analysis techniques.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of heterocyclic compounds, including susceptibility to electrophilic attack.
  • Stability: Stability under various conditions (pH, temperature) is evaluated for practical applications.
Applications

Corixetan has potential applications in several scientific fields:

  1. Pharmaceutical Development: Investigated for use as an anti-inflammatory or anticancer agent.
  2. Chemical Biology: Utilized in studies exploring enzyme inhibition or receptor modulation.
  3. Material Science: Potentially applied in developing novel materials due to its unique structural properties.
Introduction to Corixetan in Targeted Radiopharmaceutical Research

Historical Development of Actinide-Chelating Agents in Oncology

The evolution of actinide chelators has been driven by three intertwined challenges:

  • Thermodynamic Stability: Early polyaminocarboxylate ligands (e.g., DOTA, DTPA) exhibited insufficient binding for large, redox-active actinides like thorium, leading to in vivo transmetalation and renal toxicity [7].
  • Kinetic Inertness: Conventional chelators failed to withstand the 100–200 eV recoil energy from α-decay, causing dissociation of daughter radionuclides (e.g., ²²³Ra from ²²⁷Th decay) and offtarget irradiation [7] [9].
  • Denticity Mismatch: Thorium(IV) requires ≥8 coordination sites for stable complexation. Octadentate ligands like HOPO (hydroxypyridinonate) and picolinic acid derivatives were engineered to satisfy this demand, achieving dissociation constants (Kd) of 10⁻²⁰–10⁻²⁴ M [3].

Table 1: Evolution of Actinide Chelators

Chelator ClassExample CompoundsRadionuclide CompatibilityKey Limitations
PolyaminocarboxylatesDOTA, DTPALanthanides (¹⁷⁷Lu), ⁹⁰YLow Th(IV) affinity
MacrocyclicsHEHA, PCTA²²⁵AcSlow chelation kinetics
HOPO Derivatives3,4,3-LI(1,2-HOPO)²³²Th, ²³⁸PuLimited in vivo stability
Picolinic AcidCorixetan analogs²²⁷ThSynthetic complexity

Corixetan's Emergence as a Thorium-Specific Chelation Platform

Corixetan (C₅₀H₆₁N₁₁O₁₅, MW 1056.08 g/mol) exemplifies the third-generation chelator design, optimized for Th(IV) coordination. Its molecular architecture integrates:

  • Four picolinic acid moieties: Creates an octadentate coordination sphere that encapsulates Th(IV) ions via N,O-donor atoms, preventing metal exchange with serum transferrin [1] [3].
  • Rapid chelation kinetics: Achieves >87% ²²⁷Th incorporation within 2.5 hours under mild conditions (pH 6–7, 25°C), critical for minimizing radiolytic damage during synthesis [1] [3].
  • Unprecedented in vivo stability: Retains 87% of bound ²²⁷Th after 6 days in phosphate-buffered saline, outperforming HOPO-based ligands (e.g., spermine-(Me-3,2-HOPO)₄) which show ≤83% retention under identical conditions [3].

Table 2: Structural and Functional Features of Corixetan

PropertyCorixetanBenchmark Ligands
Molecular Weight1056.08 g/mol788.9 g/mol (HOPO-O8)
Coordination Sites8 (tetrapicolinate)8 (HOPO-O8)
²²⁷Th Chelation Yield>87% (2.5 h, RT)65% (H₄octapa, 2.5 h)
Stability (6-day PBS)87% retention83% (spermine-HOPO)
Thermodynamic Stabilitylog β >20 (estimated)log β=16.3 (DOTA-Th)

The ligand’s efficacy extends to thorium-226 (t₁/₂=30.57 min), achieving quantitative complexation within 5 minutes at 80°C—enabling applications in ultra-short-lived α-generators [3].

Position Within Targeted Alpha Therapy (TAT) Paradigms

Corixetan addresses two pivotal needs in modern TAT:

  • Enabling ²²⁷Th-Based α-Generators: ²²⁷Th (t₁/₂=18.7 days) decays to ²²³Ra (t₁/₂=11.4 days), releasing five cumulative α-particles. Corixetan’s daughter retention capability minimizes systemic redistribution of ²²³Ra, reducing bone marrow toxicity [3] [7].
  • Facilitating Stable Bioconjugates: As the cytotoxic payload in antibody-drug conjugates (e.g., PSMA-TTC), Corixetan-²²⁷Th maintains tumor-to-background ratios >10:1 in xenograft models, validated via SPECT imaging of decay-associated γ-emissions [7] [9].

Table 3: Corixetan’s Role in Clinically Relevant TAT Isotopes

RadionuclideHalf-Lifeα-Particles per DecayClinical StatusCorixetan Utility
²²⁵Ac10.0 d4Phase I/II (e.g., ²²⁵Ac-PSMA)Low affinity; daughter retention <40%
²²⁷Th18.7 d5Phase I (e.g., BAY2315497)High affinity; 87% retention
²²³Ra11.4 d4Approved (Xofigo®)Non-chelated (Ca²⁺ mimetic)

Corixetan-based radiopharmaceuticals are advancing in clinical pipelines, with ²²⁷Th-corixetan-anti-CD22 conjugates demonstrating complete remission in lymphoma models. This positions Corixetan as a cornerstone for "theranostic" approaches where ²²⁷Th imaging (via ²²⁷Th SPECT) guides therapy [7] [9].

Properties

CAS Number

1952359-26-0

Product Name

Corixetan

IUPAC Name

4-[4-[3-[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]-2-[[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]methyl]propyl]anilino]-4-oxobutanoic acid

Molecular Formula

C50H61N11O15

Molecular Weight

1056.1 g/mol

InChI

InChI=1S/C50H61N11O15/c1-56-19-11-33(39(65)47(56)73)43(69)51-15-23-60(24-16-52-44(70)34-12-20-57(2)48(74)40(34)66)28-31(27-30-5-7-32(8-6-30)55-37(62)9-10-38(63)64)29-61(25-17-53-45(71)35-13-21-58(3)49(75)41(35)67)26-18-54-46(72)36-14-22-59(4)50(76)42(36)68/h5-8,11-14,19-22,31,65-68H,9-10,15-18,23-29H2,1-4H3,(H,51,69)(H,52,70)(H,53,71)(H,54,72)(H,55,62)(H,63,64)

InChI Key

ZKBFFLCQDWEXSG-UHFFFAOYSA-N

SMILES

CN1C=CC(=C(C1=O)O)C(=O)NCCN(CCNC(=O)C2=C(C(=O)N(C=C2)C)O)CC(CC3=CC=C(C=C3)NC(=O)CCC(=O)O)CN(CCNC(=O)C4=C(C(=O)N(C=C4)C)O)CCNC(=O)C5=C(C(=O)N(C=C5)C)O

Canonical SMILES

CN1C=CC(=C(C1=O)O)C(=O)NCCN(CCNC(=O)C2=C(C(=O)N(C=C2)C)O)CC(CC3=CC=C(C=C3)NC(=O)CCC(=O)O)CN(CCNC(=O)C4=C(C(=O)N(C=C4)C)O)CCNC(=O)C5=C(C(=O)N(C=C5)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.